molecular formula C19H24N4O B2854047 N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900263-81-2

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2854047
CAS No.: 900263-81-2
M. Wt: 324.428
InChI Key: YTRSGPLWBQYSEA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 2-methyl substituent at position 2.
  • A 3-phenyl group at position 3.
  • A 5-isopropyl (propan-2-yl) substituent at position 4.
  • A 7-amino group linked to a 2-methoxyethyl chain at position 7.

Synthesis Overview
The synthesis likely involves:

Core Formation: Cyclization of chlorinated pyrazolo[1,5-a]pyrimidine intermediates, as seen in and .

Substitution Reactions: Introduction of the 2-methoxyethylamine group via nucleophilic aromatic substitution (e.g., using 2-methoxyethylamine under basic conditions).

Functionalization: Suzuki-Miyaura coupling or alkylation for introducing phenyl and isopropyl groups, respectively .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13(2)16-12-17(20-10-11-24-4)23-19(21-16)18(14(3)22-23)15-8-6-5-7-9-15/h5-9,12-13,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRSGPLWBQYSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological implications compared to related pyrazolo[1,5-a]pyrimidin-7-amines:

Compound Name Position 2 Position 3 Position 5 Position 7 Substituent Key Properties/Biological Activity Reference
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Methyl Phenyl Isopropyl 2-Methoxyethyl Moderate logP; potential anti-mycobacterial activity (inferred) -
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (D724-0739) Methyl 4-Methylphenyl Methyl 2-Methoxyethyl MW: 296.37; logP: 3.39; lower steric bulk at position 5
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) - 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Anti-M. tb IC₅₀: 0.12 µM; improved potency due to electron-withdrawing fluorine
5-tert-Butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine - 4-Chlorophenyl tert-Butyl Isopropyl High lipophilicity (logP >4); potential hERG liability
2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Ethyl Phenyl Methyl Pyridin-2-ylmethyl Enhanced solubility via pyridine interaction; lower metabolic stability

Key Findings from Comparative Analysis

Position 3 Substitution: Phenyl vs. Fluorophenyl/Chlorophenyl: Fluorinated or chlorinated aryl groups (e.g., 4-fluorophenyl in ) enhance anti-mycobacterial potency due to improved electron-withdrawing effects and target binding . The target compound’s unsubstituted phenyl group may reduce activity compared to fluorinated analogs.

Position 5 Substitution :

  • Isopropyl vs. tert-Butyl/Alkyl : Isopropyl provides moderate lipophilicity, balancing membrane permeability and solubility. tert-Butyl () increases logP but raises hERG liability risks. Methyl () reduces steric hindrance, favoring target engagement.

Position 7 Substituent :

  • 2-Methoxyethyl vs. Pyridinylmethyl : The 2-methoxyethyl group enhances aqueous solubility compared to pyridinylmethyl () but may reduce affinity for metal-binding targets (e.g., ATP synthase in M. tb) .

Position 2 Substitution :

  • Methyl vs. Ethyl/Trifluoromethyl : Methyl (target compound) offers minimal steric hindrance. Ethyl () or trifluoromethyl () groups may alter electron density and binding kinetics.

Biological Activity

N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups that enhance its biological activity. The molecular formula is C15H20N4OC_{15}H_{20}N_4O, and it has a molecular weight of 272.35 g/mol. The presence of the methoxyethyl group is significant for its solubility and interaction with biological targets.

Antiviral Properties

Research has indicated that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral activity against various viruses, including coronaviruses. A study demonstrated that modifications at specific positions on the scaffold can enhance binding affinity to viral proteins, suggesting that this compound may possess similar properties .

Inhibition of Kinases

This compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. In vitro studies revealed that the compound significantly reduces RNA polymerase II transcription mediated by CDK9, leading to decreased expression of anti-apoptotic proteins like Mcl-1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key substituents that enhance biological activity. For instance, the presence of a propan-2-yl group at position 5 and a methoxyethyl group at position 7 improves binding affinity and selectivity for target enzymes .

The mechanism by which this compound exerts its biological effects involves competitive inhibition of ATP-binding sites on kinases. This inhibition disrupts phosphorylation processes critical for cellular signaling pathways, ultimately affecting cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the biological activity of related pyrazolo[1,5-a]pyrimidine compounds:

  • Antiviral Activity : A study highlighted the development of pyrazolo[1,5-a]pyrimidines as selective inhibitors of CSNK2 with promising antiviral activity against β-coronaviruses .
  • CDK Inhibition : Another investigation into related compounds demonstrated their capacity to inhibit CDK9 effectively, leading to apoptosis in cancer cell lines .
  • Metabolic Stability : Research indicated that modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine core could improve metabolic stability without significantly compromising potency .

Data Summary

Biological ActivityObservations
AntiviralEffective against β-coronaviruses; structure modifications enhance activity .
Kinase InhibitionInhibits CDK9-mediated transcription; reduces Mcl-1 levels in cells .
Structure ActivityKey substituents improve binding affinity and selectivity for targets .
Metabolic StabilityModifications lead to better stability while maintaining potency .

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